molecular formula C11H15NO2 B14849658 2-Hydroxy-6-isopropyl-N-methylbenzamide

2-Hydroxy-6-isopropyl-N-methylbenzamide

Cat. No.: B14849658
M. Wt: 193.24 g/mol
InChI Key: ITKIYPZXUGVZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-isopropyl-N-methylbenzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position, an isopropyl substituent at the 6-position of the aromatic ring, and an N-methylamide functional group. Benzamide derivatives are frequently synthesized via reactions between acyl chlorides and amines (e.g., benzoyl chloride with amino-thiols in ), suggesting that this compound could be prepared through analogous routes using appropriately substituted precursors.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-6-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)8-5-4-6-9(13)10(8)11(14)12-3/h4-7,13H,1-3H3,(H,12,14)

InChI Key

ITKIYPZXUGVZQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-isopropyl-N-methylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-6-isopropyl-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their properties, emphasizing substituent effects on reactivity, stability, and applications.

Structural and Functional Group Analysis

Compound Name Substituents/Functional Groups Key Properties/Applications
2-Hydroxy-6-isopropyl-N-methylbenzamide 2-OH, 6-isopropyl, N-methylamide Potential directing group for catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, 2-hydroxy-tertiary alcohol N,O-bidentate directing group for C–H functionalization
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine () 6-Cl, 7-CH₃, benzodithiazine core High thermal stability (mp 271–272°C), sulfonamide applications
6-Chloro-7-cyano-benzodithiazine derivative () 6-Cl, 7-CN, hydrazino-Schiff base Strong electron-withdrawing effects (IR: 2235 cm⁻¹ for C≡N)

Key Observations:

  • Hydroxyl Groups: The 2-OH group in the target compound and ’s analog enhances hydrogen-bonding capacity, which may improve solubility in polar solvents and facilitate coordination in catalytic systems.
  • Thermal Stability: Benzodithiazine derivatives () exhibit high melting points (>270°C) due to rigid heterocyclic cores and sulfonamide groups, whereas benzamides (e.g., ) typically have lower melting points, suggesting weaker intermolecular forces.

Spectroscopic and Analytical Data

  • NMR Trends:
    • N-Methyl resonances in benzamide derivatives appear near δ 3.3–3.7 ppm (e.g., δ 3.31 ppm in ).
    • Aromatic protons in ortho-substituted benzamides (e.g., ) show upfield shifts due to electron-donating groups like OH.
  • IR Signatures:
    • Amide C=O stretches occur near 1645–1660 cm⁻¹ ().
    • Hydroxyl groups (2-OH) exhibit broad peaks at ~3200–3500 cm⁻¹.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.